1,8-Diisocyanatooctane

Description

The exact mass of the compound 1,8-Diisocyanatooctane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,8-Diisocyanatooctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Diisocyanatooctane including the price, delivery time, and more detailed information at info@benchchem.com.

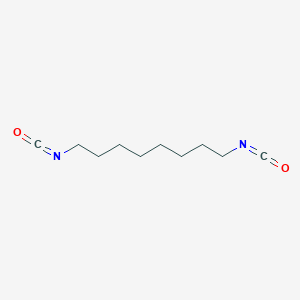

Structure

3D Structure

Properties

IUPAC Name |

1,8-diisocyanatooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPKOUOXSNGVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=C=O)CCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369847 | |

| Record name | 1,8-Diisocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-86-4 | |

| Record name | Octamethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Diisocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Diisocyanatooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Diisocyanatooctane: Properties, Synthesis, and Applications in Advanced Materials and Drug Delivery

This guide provides a comprehensive technical overview of 1,8-diisocyanatooctane (ODI), a linear aliphatic diisocyanate. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, molecular structure, synthesis methodologies, and key applications of ODI, with a particular focus on its role in the formulation of advanced polymers and drug delivery systems.

Introduction to 1,8-Diisocyanatooctane: A Versatile Aliphatic Building Block

1,8-Diisocyanatooctane, also known as octamethylene diisocyanate, is an organic compound characterized by two highly reactive isocyanate (-NCO) functional groups at the termini of an eight-carbon aliphatic chain.[1][2] This linear and flexible backbone distinguishes it from other common diisocyanates and imparts unique properties to the polymers derived from it. As an aliphatic diisocyanate, it offers superior resistance to UV degradation and weathering compared to its aromatic counterparts, making it a valuable monomer for durable coatings and outdoor applications.[3]

The isocyanate groups are highly susceptible to nucleophilic attack, readily reacting with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethane, urea, and carbamic acid linkages, respectively. This reactivity is the foundation of its primary use in the synthesis of polyurethanes and polyureas.[3]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of 1,8-diisocyanatooctane is essential for its effective use in research and development.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O₂[4] |

| Molecular Weight | 196.25 g/mol [4] |

| CAS Number | 10124-86-4[4] |

| IUPAC Name | 1,8-diisocyanatooctane[4] |

| Synonyms | Octamethylene diisocyanate[4] |

| Appearance | Liquid[5] |

| Boiling Point | 156 °C at 15 mmHg |

| Density | 1.007 g/mL at 25 °C |

| Refractive Index | n20/D 1.455 |

Molecular Structure

The structure of 1,8-diisocyanatooctane consists of a flexible eight-carbon chain separating two terminal isocyanate groups. This linearity and the length of the alkyl chain are key determinants of the properties of the resulting polymers, imparting greater flexibility and chain mobility compared to shorter-chain diisocyanates like hexamethylene diisocyanate (HDI).[3]

Caption: Molecular structure of 1,8-diisocyanatooctane.

Synthesis of 1,8-Diisocyanatooctane

The synthesis of 1,8-diisocyanatooctane can be achieved through various routes, with traditional methods relying on the use of phosgene and more modern approaches focusing on phosgene-free alternatives to enhance safety and environmental compatibility.

Traditional Phosgenation Route

The conventional industrial synthesis of aliphatic diisocyanates involves the reaction of the corresponding diamine with phosgene.[6] This method, while efficient, involves the use of highly toxic phosgene gas, necessitating stringent safety precautions.

The synthesis of the precursor, 1,8-diaminooctane, is a critical first step. This can be achieved through several methods, including the catalytic hydrogenation of 1,6-dicyanohexane or the amination of 1,8-octanediol.[7][8] A method for synthesizing 1,8-diaminooctane from sebacic acid has also been reported.[9]

Phosgene-Free Synthesis Routes

Growing environmental and safety concerns have driven the development of phosgene-free methods for the synthesis of diisocyanates.[1] These "green" approaches offer safer alternatives to traditional phosgenation.

One promising phosgene-free route involves the thermal decomposition of biscarbamates, which can be prepared from the corresponding diamine and a carbonate, such as diphenyl carbonate.[10] This two-stage, one-pot process has demonstrated high yields for various aliphatic diisocyanates.[10]

Another innovative approach utilizes flow chemistry for the safe and scalable preparation of diisocyanates from naturally derived diacids.[1][11] This methodology broadens the potential for producing renewable diisocyanates.[1]

Spectroscopic Characterization

The structural elucidation of 1,8-diisocyanatooctane and its derivatives is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of 1,8-diisocyanatooctane provide detailed information about its molecular structure.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methylene (CH₂) groups of the octane backbone. The protons closest to the electron-withdrawing isocyanate groups will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the isocyanate group and the different methylene carbons in the aliphatic chain.[4]

FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups in 1,8-diisocyanatooctane. The most prominent feature in the IR spectrum is the strong, sharp absorption band around 2270 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[12] This peak is particularly useful for monitoring the progress of reactions involving the consumption of the isocyanate groups, such as in polyurethane formation.[12]

Reactivity and Polymerization Kinetics

The two isocyanate groups of 1,8-diisocyanatooctane readily undergo polyaddition reactions with polyols to form polyurethanes.[3] The kinetics of this reaction are influenced by several factors, including the structure of the reactants, the presence of catalysts, and the reaction temperature.[3] Primary alcohols generally react faster with isocyanates than secondary alcohols due to less steric hindrance.[3]

The reaction between a diisocyanate and a diol proceeds in a stepwise manner, leading to the formation of long polymer chains. The rate of reaction can be significantly enhanced by the use of catalysts, such as dibutyltin dilaurate (DBTDL).

Applications in Advanced Materials and Drug Delivery

The unique combination of a flexible aliphatic backbone and reactive isocyanate groups makes 1,8-diisocyanatooctane a valuable monomer for a range of applications, from high-performance polymers to sophisticated drug delivery systems.

Polyurethane Synthesis

The primary application of 1,8-diisocyanatooctane is as a monomer in the synthesis of polyurethanes.[3] The long, flexible octamethylene chain imparts a high degree of elasticity and a lower glass transition temperature to the resulting polymer compared to polyurethanes synthesized from shorter-chain diisocyanates.[3] These flexible polyurethanes are suitable for applications such as elastomers, coatings, and adhesives.

Drug Delivery Systems

The biocompatibility and tunable biodegradability of polyurethanes make them attractive materials for drug delivery applications.[13] 1,8-Diisocyanatooctane can be used as a building block to create polyurethane-based nanoparticles for the encapsulation and controlled release of therapeutic agents.[14][15]

The synthesis of polyurethane nanoparticles can be achieved through methods such as mini-emulsion, micro-emulsion, and interfacial polymerization.[14] These techniques allow for the incorporation of drugs and targeting ligands into the nanoparticle structure.[14] The use of aliphatic diisocyanates like 1,8-diisocyanatooctane in these formulations can lead to the development of flexible and biodegradable drug carriers.

Experimental Protocols

Synthesis of a Linear Polyurethane from 1,8-Diisocyanatooctane and a Polyol

This protocol describes a general one-shot method for the synthesis of a linear polyurethane.

Materials:

-

1,8-Diisocyanatooctane (ODI)

-

Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

-

1,4-Butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL)

-

Anhydrous toluene

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the desired amount of PTMEG and BDO.

-

Heat the mixture to 80°C under vacuum for 2 hours to remove any moisture.

-

Cool the mixture to 60°C and add the catalyst, DBTDL (e.g., 0.1 wt% of the total reactants), under a nitrogen atmosphere.

-

Slowly add the stoichiometric amount of 1,8-diisocyanatooctane to the mixture with vigorous stirring.

-

Continue the reaction at 80°C for 4-6 hours until the desired viscosity is reached.

-

The resulting polyurethane can be purified by precipitation in a non-solvent such as methanol, followed by drying under vacuum.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,8-DIISOCYANATOOCTANE CAS#: 10124-86-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,8-DIISOCYANATOOCTANE | 10124-86-4 [chemicalbook.com]

- 6. Production of Aliphatic Isocyanates [ebrary.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,8-Diaminooctane synthesis - chemicalbook [chemicalbook.com]

- 9. CN102276477A - Preparation method of 1,8-diamino-octane - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. Polyurethane-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The state-of-art polyurethane nanoparticles for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]

synthesis of 1,8-Diisocyanatooctane from 1,8-diaminooctane

An In-Depth Technical Guide to the Synthesis of 1,8-Diisocyanatooctane from 1,8-Diaminooctane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diisocyanatooctane is a linear aliphatic diisocyanate monomer critical for the synthesis of specialized polyurethanes and other polymers where flexibility, and photolytic stability are paramount. Its synthesis from the readily available precursor, 1,8-diaminooctane, can be accomplished through several distinct chemical pathways. This guide provides a detailed exploration of the predominant synthetic strategies, bifurcated into classical phosgene-based methods and modern, safer non-phosgene alternatives. We will delve into the mechanistic underpinnings of each route, provide field-proven experimental protocols, and discuss the critical parameters, safety considerations, and analytical validation techniques essential for successful synthesis. The comparative analysis of these methodologies is intended to equip researchers with the knowledge to select and implement the most appropriate strategy based on their laboratory capabilities, safety infrastructure, and desired scale.

Introduction: The Strategic Importance of 1,8-Diisocyanatooctane

Aliphatic diisocyanates, such as 1,8-diisocyanatooctane, are foundational building blocks in polymer chemistry. Unlike their aromatic counterparts, the absence of aromatic rings in their structure imparts superior UV stability and non-yellowing properties, making them indispensable for high-performance coatings, paints, elastomers, and flexible foams.[1] The eight-carbon aliphatic chain of 1,8-diisocyanatooctane provides significant flexibility to the polymer backbone. The synthesis of this monomer begins with 1,8-diaminooctane, a versatile bifunctional nucleophile.[2] The conversion of its primary amine functionalities into highly reactive isocyanate groups is a pivotal transformation that can be achieved through several routes, each with distinct advantages and challenges.

This document serves as a comprehensive guide to these synthetic transformations, focusing on both the well-established phosgenation chemistry and the increasingly important phosgene-free pathways that align with the principles of green chemistry.

Phosgene-Based Synthesis: The Classical Approach

The reaction of primary amines with phosgene (COCl₂) or its safer solid surrogates, diphosgene and triphosgene, has long been the most direct and industrially prevalent method for isocyanate production.[3] Despite its efficiency, this route involves extremely hazardous materials, necessitating stringent safety protocols and specialized infrastructure.[4][5]

Reaction Mechanism and Rationale

The phosgenation of a diamine proceeds through a two-step mechanism, often referred to as a "cold-hot" process.[6]

-

Carbamoyl Chloride Formation: The primary amine nucleophilically attacks the electrophilic carbonyl carbon of phosgene. This initial reaction is highly exothermic and is typically performed at low temperatures (0°C or below) to form an intermediate N-carbamoyl chloride and hydrogen chloride (HCl).[7] The generated HCl can react with the remaining unreacted amine groups to form an amine hydrochloride salt, which is less soluble but can be converted in the subsequent step.[6]

-

Thermolysis (Dehydrochlorination): The reaction mixture is then heated. This thermal energy drives the elimination of a second molecule of HCl from the carbamoyl chloride, yielding the final isocyanate group.[7] Driving this step to completion is crucial for achieving high yields.

The overall reaction for 1,8-diaminooctane is: H₂N-(CH₂)₈-NH₂ + 2 COCl₂ → Cl(CO)NH-(CH₂)₈-NH(CO)Cl + 2 HCl Cl(CO)NH-(CH₂)₈-NH(CO)Cl → OCN-(CH₂)₈-NCO + 2 HCl

Theoretical studies confirm that this "phosgenations first" mechanism, where both amine groups are converted to carbamoyl chlorides before elimination, is energetically favorable.[8][9][10]

Diagram: Phosgenation Pathway

Caption: Phosgenation mechanism for converting 1,8-diaminooctane to 1,8-diisocyanatooctane.

Experimental Protocol: Lab-Scale Synthesis using Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) is a stable crystalline solid that serves as a safer and more manageable source of phosgene for laboratory-scale reactions.[11] It is crucial that this procedure is performed in a certified, high-performance fume hood by personnel with prior training in handling hazardous chemicals.[12]

Materials and Reagents:

-

1,8-Diaminooctane

-

Triphosgene (BTC)

-

Anhydrous, inert solvent (e.g., o-dichlorobenzene, toluene, or ethyl acetate)

-

Inert gas (Nitrogen or Argon)

-

Tertiary amine base (e.g., triethylamine or pyridine, optional, as acid scavenger)[13]

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser connected to an inert gas line, and a thermometer. Ensure the entire system is flame-dried and maintained under a positive pressure of nitrogen.

-

Charge Reagents: In the reaction flask, dissolve triphosgene (0.70 equivalents based on the diamine; 1 mole of triphosgene generates 3 moles of phosgene) in the anhydrous solvent.

-

Amine Addition (Cold Stage): Dissolve 1,8-diaminooctane (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Cool the triphosgene solution to 0°C using an ice bath. Add the diamine solution dropwise to the stirred triphosgene solution over 2-3 hours, maintaining the temperature below 5°C. A white precipitate of the carbamoyl chloride and/or amine hydrochloride may form.[14]

-

Thermolysis (Hot Stage): After the addition is complete, slowly and carefully heat the reaction mixture to reflux (the exact temperature depends on the solvent, e.g., Toluene ~110°C, o-dichlorobenzene ~180°C). The slurry should gradually dissolve as the intermediates convert to the soluble diisocyanate and HCl gas is evolved.

-

Reaction Monitoring: Monitor the reaction's progress by IR spectroscopy. Observe the disappearance of the N-H stretches from the diamine and the appearance of the strong, characteristic isocyanate (-N=C=O) stretch around 2250-2270 cm⁻¹.

-

Work-up and Isolation: Once the reaction is complete (typically after 3-8 hours at reflux), cool the mixture to room temperature. Purge the solution with dry nitrogen gas to remove any residual HCl and phosgene. The solvent can be removed under reduced pressure. The crude 1,8-diisocyanatooctane is then purified by vacuum distillation.

-

Product Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Safety Imperatives:

-

Extreme Toxicity: Phosgene is extremely toxic and can be fatal upon inhalation.[4] Triphosgene, while solid, can decompose to release phosgene, especially when heated or in the presence of nucleophiles.[11]

-

Personal Protective Equipment (PPE): Always use a certified fume hood. Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., Viton or butyl rubber).[12][15]

-

Quenching: Any residual phosgene or triphosgene in the apparatus must be carefully quenched with a basic solution, such as aqueous ammonia or sodium hydroxide, within the fume hood.

Phosgene-Free Synthetic Routes: The Green Chemistry Frontier

The significant hazards associated with phosgene have driven extensive research into safer, more environmentally benign synthetic pathways.[16][17] These methods typically involve the formation of a stable intermediate, such as a carbamate or urea, which is subsequently thermally decomposed to yield the isocyanate.[18]

The Carbamate Pathway

This is one of the most viable non-phosgene routes. It involves two main steps: the formation of a bis-carbamate from 1,8-diaminooctane, followed by its thermal decomposition.

3.1.1. Mechanism and Rationale

-

Carbamate Formation: 1,8-diaminooctane is reacted with a carbonyl-containing compound, such as dimethyl carbonate (DMC) or urea in the presence of an alcohol, to form a stable N,N'-octamethylenebis(carbamate) intermediate.[19] DMC is an attractive green reagent as it is derived from methanol and carbon monoxide.[19]

-

Thermal Decomposition: The isolated bis-carbamate is heated under vacuum or in the presence of a catalyst. This pyrolysis step eliminates two molecules of alcohol to generate the diisocyanate. The alcohol byproduct can often be collected and recycled.[20]

H₂N-(CH₂)₈-NH₂ + 2 CH₃O(CO)OCH₃ → CH₃OC(O)NH-(CH₂)₈-NHC(O)OCH₃ + 2 CH₃OH CH₃OC(O)NH-(CH₂)₈-NHC(O)OCH₃ → OCN-(CH₂)₈-NCO + 2 CH₃OH

Diagram: Phosgene-Free Carbamate Pathway

Caption: A two-step, phosgene-free synthesis of 1,8-diisocyanatooctane via a bis-carbamate intermediate.

3.1.2. Experimental Protocol: Synthesis via Dimethyl Carbonate (DMC)

Step A: Synthesis of Dimethyl N,N'-(octane-1,8-diyl)dicarbamate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,8-diaminooctane (1.0 eq.), dimethyl carbonate (DMC, used in large excess, e.g., 10-20 eq., also serving as solvent), and a suitable catalyst (e.g., zinc acetate).

-

Reaction Conditions: Heat the mixture to reflux (approx. 90°C) for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS by observing the consumption of the diamine.

-

Isolation: After cooling, the excess DMC is removed by vacuum distillation. The resulting solid bis-carbamate is often pure enough for the next step or can be recrystallized from a suitable solvent like ethanol.

Step B: Thermal Decomposition to 1,8-Diisocyanatooctane

-

Apparatus: Set up a Kugelrohr or short-path distillation apparatus. Place the dry bis-carbamate intermediate in the distillation flask.

-

Pyrolysis: Heat the material under high vacuum to temperatures typically ranging from 200-300°C.[18] The product, 1,8-diisocyanatooctane, will distill as it is formed, along with methanol.

-

Purification: The collected distillate can be further purified by a final fractional vacuum distillation to separate it from any co-distilled byproducts.

The Urea Pathway

Another green chemistry approach utilizes urea as an inexpensive and low-toxicity carbonyl source.[17]

-

Urea Formation: 1,8-diaminooctane is reacted with excess urea at elevated temperatures (130-150°C). This reaction forms N,N'-(octane-1,8-diyl)diurea and releases ammonia gas.

-

Thermolysis: The resulting bis-urea is then heated to higher temperatures (250-350°C), often in the presence of a catalyst, causing it to decompose into 1,8-diisocyanatooctane and regenerating ammonia.[17][21]

This route is attractive as it can achieve a "zero emission" cycle if the ammonia byproduct is recycled for urea synthesis.[16] However, the high temperatures required for thermolysis can sometimes lead to side reactions and lower yields compared to the phosgene method.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the available resources, scale, and safety considerations.

| Parameter | Phosgene/Triphosgene Route | Carbamate Route (e.g., DMC) | Urea Route |

| Primary Reagents | 1,8-Diaminooctane, Phosgene/Triphosgene | 1,8-Diaminooctane, Dimethyl Carbonate | 1,8-Diaminooctane, Urea |

| Reagent Hazard | Extreme. Phosgene is highly toxic.[4] | Low. DMC is a relatively benign solvent. | Very Low. Urea is non-hazardous. |

| Reaction Conditions | Low temp addition, then high temp reflux (-10 to 180°C) | Moderate temp for carbamate formation (90°C), very high temp for thermolysis (>200°C) | High temp for urea formation (130°C), very high temp for thermolysis (>250°C) |

| Typical Yields | Generally high (>90%) | Moderate to high, depends on efficiency of thermolysis step | Variable, can be lower due to side reactions at high temperatures |

| Byproducts | Hydrogen Chloride (corrosive) | Methanol (recyclable) | Ammonia (recyclable) |

| Scalability | Well-established for industrial scale | Industrially viable and growing[22] | Less common for industrial production of diisocyanates |

| Primary Advantage | High efficiency, direct conversion | Avoids phosgene, green reagents | Very low-cost and safe raw materials |

| Primary Disadvantage | Extreme safety risks and handling costs | High energy input for thermolysis | Very high temperatures, potential for side reactions |

Conclusion

The synthesis of 1,8-diisocyanatooctane from 1,8-diaminooctane offers a compelling case study in the evolution of chemical synthesis. While the traditional phosgenation route remains a benchmark for efficiency and yield, its inherent dangers are a powerful driver for the adoption of safer, non-phosgene alternatives. The carbamate and urea pathways, though often requiring more demanding conditions such as high temperatures for thermolysis, represent the future of isocyanate manufacturing, aligning with the principles of sustainable and green chemistry. For laboratory researchers and drug development professionals, the use of triphosgene offers a manageable, albeit still hazardous, compromise for small-scale synthesis. Ultimately, a thorough understanding of the mechanisms, experimental nuances, and safety protocols for each route is essential for the successful and responsible production of this valuable aliphatic diisocyanate.

References

- Vertex AI Search. (n.d.).

-

V. T. T. H. Tran, T. L. T. Nguyen, B. C. T. Mai, T. N. Le, H. M. T. Nguyen. (2021). "A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA)". PMC - NIH. Available at: [Link]

-

W. Li, Z. Zhang, B. Han, S. Xin, X. Sang, Z. Liu. (2023). "How To Get Isocyanate?". ACS Omega - ACS Publications. Available at: [Link]

-

W. Li, Z. Zhang, B. Han, S. Xin, X. Sang, Z. Liu. (2023). "How To Get Isocyanate?". PMC - PubMed Central. Available at: [Link]

-

G. W. Gokel, L. M. O'Brien, J. C. Medina, G. E. Russo, A. F. D'Souza. (2000). "Synthesis of isocyanates from carbamate esters employing boron trichloride". Chemical Communications (RSC Publishing). Available at: [Link]

- Google Patents. (2004). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.

-

R. Navarro, C. García, J. Rodríguez-Hernández, C. Elvira, A. Marcos-Fernández, A. Gallardo, H. Reinecke. (2020). "General approach to prepare polymers bearing pendant isocyanate groups". Royal Society of Chemistry. Available at: [Link]

- Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates.

- ResearchGate. (n.d.). A Theoretical Study on the Phosgenation of Methylene Diphenyl Diamine (MDA) | Request PDF. Retrieved January 14, 2026.

-

M. Szycher. (2012). "Nonphosgene Routes to TDI". Polyurethanes science, technology, markets, and trends. Available at: [Link]

- Google Patents. (n.d.). US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions.

-

M. Kurańska, A. Prociak, S. Michałowski, M. Barcikowski. (2023). "Challenges and recent advances in bio-based isocyanate production". RSC Publishing. Available at: [Link]

- ResearchGate. (n.d.).

-

J. Le Nôtre, J. A. M. Hepperle, L. G. J. van der Mee, J. C. M. van Hest, F. P. J. T. Rutjes. (2011). "One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction". Beilstein Journals. Available at: [Link]

- Google Patents. (n.d.). CN103145586A - Synthetic method of isophorone diisocyanate.

-

S. J. T. Dilworth, G. C. Lloyd-Jones. (2009). "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions". PMC - NIH. Available at: [Link]

- Scribd. (n.d.).

-

M. D. E. Forbes, W. R. Grace. (2017). "Non-Isocyanate Synthesis of Aliphatic Polyurethane by BiCl3-Catalyzed Transurethanization Polycondensation". MDPI. Available at: [Link]

- ResearchGate. (n.d.). (PDF) Phosgenation Reactions with Phosgene from Triphosgene. Retrieved January 14, 2026.

- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved January 14, 2026.

- Organic Syntheses Procedure. (n.d.).

-

J. K. Tan, R. D. Knagge, P. H. Chee, S. B. J. Kan. (2020). "A decade review of triphosgene and its applications in organic reactions". PMC. Available at: [Link]

-

CORE. (2005). PHOSGENEâ•’FREE ROUTE TO TOLUENE DIISOCYANATE. Available at: [Link]

- ResearchGate. (n.d.). A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). Retrieved January 14, 2026.

-

ATSDR - CDC. (n.d.). Phosgene | Medical Management Guidelines. Available at: [Link]

-

J. K. Wlazło, M. G. K. Wlazło, P. P. Druzbicki, W. A. Stańczyk. (2022). "Non-Isocyanate Aliphatic–Aromatic Poly(carbonate-urethane)s—An Insight into Transurethanization Reactions and Structure–Property Relationships". MDPI. Available at: [Link]

-

M. H. G. H. M. M. Kunz, M. H. G. H. M. M. Kunz. (2013). "Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide". PubMed. Available at: [Link]

- American Chemical Society. (n.d.).

-

SafetyNow ILT. (2022). Isocyanate Exposure, Reaction and Protection – Quick Tips. Available at: [Link]

- Environmental Health & Safety. (n.d.).

- Google Patents. (n.d.). CA1310776C - Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions.

- NJ.gov. (n.d.). Phosgene - HAZARD SUMMARY. Retrieved January 14, 2026.

-

Chemicals Knowledge Hub. (2022). SAFE HANDLING OF PHOSGENE AT VALSYNTHESE. Available at: [Link]

- ChemicalBook. (n.d.). 1,8-Diaminooctane synthesis. Retrieved January 14, 2026.

- Google Patents. (n.d.). CN102276477A - Preparation method of 1,8-diamino-octane.

- PubChem. (n.d.).

- Shree Ganesh Remedies Limited. (n.d.). 1,8-Diaminooctane-373-44-4. Retrieved January 14, 2026.

Sources

- 1. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04644J [pubs.rsc.org]

- 4. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]

- 7. Tech-Type: Amine Phosgenation to Isocyanate [portfolio-pplus.com]

- 8. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 14. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]

- 15. nj.gov [nj.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 19. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 20. Synthesis of isocyanates from carbamate esters employing boron trichloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization - American Chemical Society [acs.digitellinc.com]

- 22. scribd.com [scribd.com]

phosgene-free synthesis of 1,8-Diisocyanatooctane

An In-depth Technical Guide to the Phosgene-Free Synthesis of 1,8-Diisocyanatooctane

Abstract

1,8-Diisocyanatooctane (also known as Octamethylene Diisocyanate, ODI) is a linear aliphatic diisocyanate (ADI) that serves as a crucial monomer for the synthesis of high-performance polyurethanes.[1] Its eight-carbon backbone imparts significant flexibility and durability to polymers, making them ideal for applications in advanced coatings, elastomers, and adhesives where resistance to UV degradation is paramount.[1][2] Historically, the industrial production of isocyanates has been dominated by processes utilizing phosgene, an extremely toxic and corrosive chemical.[3][4] Growing concerns over safety and environmental impact have catalyzed the development of phosgene-free synthetic routes.[2][5] This guide provides a detailed technical overview of the core, field-proven, phosgene-free methodologies for the synthesis of 1,8-diisocyanatooctane, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the available routes.

The Imperative for Phosgene-Free Isocyanate Synthesis

The conventional synthesis of isocyanates involves the reaction of a primary amine with phosgene (phosgenation).[3] This process, while efficient, presents substantial hazards:

-

Extreme Toxicity of Phosgene: Phosgene is a potent chemical warfare agent and a significant industrial hazard, requiring stringent safety protocols for its handling and storage.

-

Corrosive Byproduct: The phosgenation reaction generates two equivalents of hydrogen chloride (HCl) for every isocyanate group formed, a corrosive byproduct with limited commercial value that poses downstream processing challenges.[3]

-

Environmental Concerns: Accidental releases of phosgene or HCl can have severe environmental consequences.

These factors have driven a global research effort to establish safer, more sustainable, and "greener" pathways to isocyanate production, eliminating the use of phosgene and its derivatives entirely.[4][6]

Primary Phosgene-Free Synthetic Strategy: Thermal Decomposition of Carbamates

The most promising and industrially scalable phosgene-free route to isocyanates is the thermal decomposition (or thermolysis, cracking) of N-substituted carbamates.[4] This two-step process involves the initial formation of a carbamate from the corresponding amine, followed by its thermal cleavage to yield the desired isocyanate and an alcohol, which can often be recycled.[6][7]

Principle and Mechanism

The core of this method is a reversible equilibrium reaction. The carbamate (a urethane) is heated, typically under vacuum or in the gas phase, causing it to decompose into the isocyanate and an alcohol.

Reaction: R-NH-C(=O)O-R' ⇌ R-N=C=O + R'-OH

To drive the reaction towards the isocyanate product, the alcohol byproduct is continuously removed from the reaction system.[8] The process is often facilitated by catalysts to lower the required decomposition temperature and improve selectivity.

Synthesis of the Carbamate Precursor: Dialkyl 1,8-Octanedicarbamate

The precursor for 1,8-diisocyanatooctane is a dialkyl 1,8-octanedicarbamate. This intermediate is synthesized from 1,8-diaminooctane using non-phosgene carbonylating agents, most commonly dimethyl carbonate (DMC) or urea.

-

Using Dimethyl Carbonate (DMC): DMC is an environmentally benign reagent. The reaction with 1,8-diaminooctane proceeds via a nucleophilic substitution mechanism to form the dicarbamate and methanol.[7]

-

Using Urea: The reaction of the diamine with urea is another cost-effective route that produces the dicarbamate and ammonia. The byproducts can be recycled, making this an attractive "zero-emission" pathway.[6]

Caption: Workflow for the Carbamate Decomposition Route.

Experimental Protocol: Thermal Decomposition

This protocol is an illustrative example based on established principles of carbamate thermolysis.[4][6]

-

Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a heating mantle, a nitrogen inlet, and a distillation column connected to a vacuum system is charged with the synthesized dialkyl 1,8-octanedicarbamate.

-

Catalyst Addition (Optional): A suitable catalyst, such as a zinc-based compound (e.g., zinc acetate) or other metal oxides, is added to the reactor.[6] Catalysts can significantly lower the decomposition temperature.

-

Inert Atmosphere: The system is purged with dry nitrogen to remove air and moisture, which could react with the isocyanate product.

-

Heating and Vacuum: The reaction mixture is heated under reduced pressure. The precise conditions depend on the carbamate's structure and the catalyst used but are typically in the range of 200-300°C.

-

Byproduct Removal: The alcohol byproduct (e.g., methanol) vaporizes under these conditions and is continuously removed via the distillation column. This step is critical to shift the equilibrium towards the formation of the diisocyanate.

-

Product Isolation: Once the evolution of alcohol ceases, the crude 1,8-diisocyanatooctane remaining in the reactor is purified, typically by vacuum distillation, to yield the final product.

| Parameter | Typical Range | Rationale |

| Temperature | 200 - 300 °C | Provides sufficient energy for C-O bond cleavage in the carbamate.[7] |

| Pressure | 1 - 100 mmHg | Facilitates the removal of the volatile alcohol byproduct, driving the reaction forward. |

| Catalyst | Metal oxides, acetates (e.g., Zn-based) | Lowers the activation energy, allowing for lower reaction temperatures and improved yields.[6] |

| Reaction Time | 2 - 6 hours | Dependent on reaction scale, temperature, and catalyst efficiency. |

| Yield | >90% (Reported for similar systems) | Highly efficient when byproduct is effectively removed.[7] |

Alternative Phosgene-Free Strategy: The Lossen Rearrangement

The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid, or more commonly an activated derivative, into an isocyanate.[9][10] This provides a fundamentally different, albeit often more complex, phosgene-free pathway.

Principle and Mechanism

The reaction proceeds by converting a dicarboxylic acid (in this case, suberic acid, the C8 di-acid) into a dihydroxamic acid. The dihydroxamic acid is then activated, typically by O-acylation, to create a good leaving group.[11] Upon treatment with a base or heat, the intermediate undergoes a concerted rearrangement: the alkyl group migrates from the carbonyl carbon to the nitrogen, expelling a carboxylate anion and forming the isocyanate.[10]

Caption: Key stages of the Lossen Rearrangement Pathway.

Illustrative Protocol: Lossen Rearrangement

This multi-step synthesis requires careful control and is presented as a conceptual workflow.

-

Hydroxamic Acid Formation: Suberic acid is converted to suberoyl chloride using a standard chlorinating agent (e.g., thionyl chloride). The resulting diacyl chloride is then reacted with hydroxylamine to form suberohydroxamic acid.

-

Activation: The dihydroxamic acid is dissolved in a suitable solvent (e.g., THF, acetonitrile). An activating agent, such as acetic anhydride or a sulfonyl chloride, is added to O-acylate the hydroxamic acid groups.[10]

-

Rearrangement: The solution containing the activated intermediate is treated with a non-nucleophilic base (e.g., triethylamine, DBU) or gently heated.[10] The rearrangement proceeds to form 1,8-diisocyanatooctane.

-

Purification: The product is isolated from the reaction mixture by extraction and subsequent vacuum distillation.

While elegant, the Lossen rearrangement can be challenging to scale due to the multi-step nature and the stability of the intermediates.[10] However, modern variations using catalysts or alternative promoters are improving its viability.[12][13]

Comparative Analysis and Future Outlook

| Feature | Carbamate Decomposition | Lossen Rearrangement |

| Starting Materials | 1,8-Diaminooctane, DMC/Urea | Suberic Acid, Hydroxylamine |

| Number of Steps | 2 (typically) | 3+ (typically) |

| Scalability | High; suitable for industrial production.[6] | Moderate; more common in lab/pharma synthesis.[11] |

| Byproducts | Recyclable alcohol or ammonia.[6] | Carboxylate salts, spent activating agents. |

| Key Advantage | High efficiency, atom economy, proven scalability. | Avoids handling diamines directly in the final step. |

| Key Disadvantage | Requires high temperatures. | Multi-step, potentially lower overall yield. |

Other phosgene-free methods, such as those involving silylated carbamates or the reaction of formamides with carbonates, represent active areas of research but have yet to achieve the industrial maturity of the carbamate decomposition route.[2][3]

Safety and Handling of 1,8-Diisocyanatooctane

Although synthesized via a safer route, 1,8-diisocyanatooctane is a hazardous chemical.

-

Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[14][15]

-

Irritation: It causes skin and serious eye irritation and may cause respiratory irritation.[14]

-

Sensitization: Like other diisocyanates, there is a risk of dermal and respiratory sensitization upon repeated exposure.[16]

Handling Precautions: Always handle 1,8-diisocyanatooctane in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid contact with moisture, as it will react to form insoluble polyureas.

Conclusion

The transition away from phosgene-based chemistry is a critical objective for the chemical industry. The thermal decomposition of dialkyl 1,8-octanedicarbamates stands as the most robust, efficient, and industrially viable phosgene-free method for producing 1,8-diisocyanatooctane. This pathway not only mitigates the severe hazards associated with phosgene but also offers a more sustainable process through the potential for byproduct recycling. While alternative routes like the Lossen rearrangement provide valuable synthetic options, the carbamate cracking method currently represents the state-of-the-art for the clean production of this important aliphatic diisocyanate. Continued research into novel catalysts and process optimization will further enhance the economic and environmental advantages of these greener synthetic strategies.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 8. mdpi.com [mdpi.com]

- 9. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. 1,8-DIISOCYANATOOCTANE - Safety Data Sheet [chemicalbook.com]

- 15. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

An In-Depth Technical Guide to 1,8-Diisocyanatooctane (CAS 10124-86-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diisocyanatooctane, registered under CAS number 10124-86-4, is an aliphatic diisocyanate that serves as a critical building block in the synthesis of a variety of polymers. Its linear eight-carbon chain provides a unique combination of flexibility and reactivity, making it a valuable monomer in the development of advanced materials. Unlike its aromatic counterparts, polymers derived from 1,8-diisocyanatooctane exhibit superior resistance to UV degradation and weathering, rendering them suitable for durable coatings and outdoor applications.[1] This guide provides a comprehensive overview of the properties, applications, and handling of 1,8-Diisocyanatooctane for professionals in research and development.

Core Properties of 1,8-Diisocyanatooctane

A thorough understanding of the physicochemical properties of 1,8-Diisocyanatooctane is essential for its effective and safe use in research and manufacturing. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 10124-86-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [4][5] |

| Molecular Weight | 196.25 g/mol | [4][5] |

| Appearance | Colorless clear liquid | [2] |

| Boiling Point | 156 °C at 20 hPa | [2] |

| Density | 1.007 g/cm³ at 25 °C | [2] |

| Flash Point | 109 °C (closed cup) | [2] |

| Synonyms | Octamethylene diisocyanate, 1,8-Octanediyl diisocyanate | [4][5] |

Applications in Polymer Chemistry: The Synthesis of Polyurethanes

The primary application of 1,8-Diisocyanatooctane lies in its role as a monomer for the synthesis of polyurethanes.[1] Polyurethanes are formed through a polyaddition reaction between a diisocyanate and a polyol (a molecule with multiple hydroxyl groups).[1][6] In this reaction, the diisocyanate constitutes the "hard segments" of the polymer chain, while the polyol forms the "soft segments."[1] The flexible eight-carbon backbone of 1,8-Diisocyanatooctane imparts greater chain mobility and flexibility to the resulting polyurethane compared to those synthesized with shorter-chain diisocyanates like hexamethylene diisocyanate (HDI).[1]

Experimental Workflow: Polyurethane Synthesis

The synthesis of polyurethanes using 1,8-Diisocyanatooctane can be broadly categorized into one-shot and prepolymer methods.[7] The prepolymer method allows for more precise control over the reaction and a more reproducible final product.[7]

Step-by-Step Methodology for Polyurethane Synthesis (Prepolymer Method)

The following is a generalized protocol for the laboratory-scale synthesis of a polyurethane elastomer.

1. Reagent Preparation:

-

Thoroughly dry the polyol and chain extender under a vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any moisture, which can react with the isocyanate groups.[3]

-

Ensure all glassware and reaction vessels are completely dry.

2. Prepolymer Synthesis:

-

In a reaction vessel under an inert atmosphere (e.g., dry nitrogen), add a stoichiometric excess of 1,8-Diisocyanatooctane to the dried polyol.[7]

-

The reaction can be carried out in the presence of a catalyst, such as dibutyltin dilaurate (DBTDL), to control the reaction rate.[8]

-

Heat the mixture with stirring to a specific temperature (e.g., 60-80°C) and maintain for a set period (e.g., 2-4 hours) to allow for the formation of the isocyanate-terminated prepolymer.[9]

3. Chain Extension:

-

Cool the prepolymer to a suitable temperature.

-

Slowly add the dried chain extender to the prepolymer with vigorous stirring.

-

Continue stirring until a homogeneous, viscous mixture is obtained.

4. Curing:

-

Pour the mixture into a preheated mold and cure in an oven at a specific temperature and duration to complete the polymerization and cross-linking, forming the final polyurethane elastomer.[9]

Emerging Applications in Drug Development

The unique properties of 1,8-Diisocyanatooctane are also being explored in the field of drug development, primarily in the synthesis of biodegradable polymers for controlled-release drug delivery systems.[10][11] Aliphatic diisocyanates are considered for medical-grade polyurethanes due to their potential to degrade into less toxic byproducts compared to their aromatic counterparts.[12]

Polymers such as poly(ester amides) can be synthesized using 1,8-Diisocyanatooctane. These polymers can be formulated into nanoparticles or matrices to encapsulate therapeutic agents for sustained release.[13] The biodegradability of these polymers can be tuned by adjusting the co-monomers and synthesis conditions.[13]

Safety and Handling

As a reactive chemical, proper handling of 1,8-Diisocyanatooctane is crucial to ensure laboratory safety.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled. [3]

-

Causes skin and serious eye irritation. [3]

-

May cause respiratory irritation. [3]

-

May cause an allergic skin reaction. [9]

Precautionary Measures:

-

Always handle 1,8-Diisocyanatooctane in a well-ventilated fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Avoid breathing vapors or mists.[2]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[2]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

Suppliers of 1,8-Diisocyanatooctane

A number of chemical suppliers offer 1,8-Diisocyanatooctane for research and development purposes. Some of the prominent suppliers include:

-

Alfa Chemistry[4]

-

Benchchem[1]

-

Biosynth[11]

-

BOC Sciences[10]

-

ChemicalBook[5]

-

LookChem[8]

-

Sigma-Aldrich (Merck)[5]

References

-

1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

What is the easiest methodology for the synthesis of an elastomeric polyurethane? - ResearchGate. (2013-06-17). Retrieved January 14, 2026, from [Link]

- EP0966495B1 - Method for the preparation of polyurethane elastomers - Google Patents. (n.d.).

-

CAS No.10124-86-4,1,8-DIISOCYANATOOCTANE Suppliers - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]

- Process for the preparation of polyisocyanate prepolymers and polyurethanes having high temperature performance and low hysteres - Googleapis.com. (n.d.).

-

Traditional PU synthesis by a two-stage process using diisocyanate,... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Polyurethane Formulation: the Chemistry of Isocyanate and Polyols - Dongsen Chemicals. (2023-11-08). Retrieved January 14, 2026, from [Link]

-

Polyurethane Synthesis Guide | PDF - Scribd. (n.d.). Retrieved January 14, 2026, from [Link]

-

Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers - RWTH Publications. (n.d.). Retrieved January 14, 2026, from [Link]

- EP2027173A1 - Biodegradable polyurethanes - Google Patents. (n.d.).

-

Synthesis and characterization of biodegradable polyurethanes made from cholic acid and L-lysine diisocyanate ethyl ester | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Innovative nanocarrier systems for enhanced delivery of phyto-active compounds in cancer therapy - PubMed. (2024-12-20). Retrieved January 14, 2026, from [Link]

-

The Nanocarrier Landscape Evaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Nanoparticle-Based Drug Delivery Systems for Photodynamic Therapy of Metastatic Melanoma: A Review - ResearchGate. (2021-11-21). Retrieved January 14, 2026, from [Link]

-

An emerging era in manufacturing of drug delivery systems: Nanofabrication techniques. (2023-03-04). Retrieved January 14, 2026, from [Link]

Sources

- 1. solutions.covestro.com [solutions.covestro.com]

- 2. 1,8-DIISOCYANATOOCTANE - Safety Data Sheet [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 5. static.richelieu.com [static.richelieu.com]

- 6. doxuchem.com [doxuchem.com]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. scribd.com [scribd.com]

- 11. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Octamethylene Diisocyanate (ODI)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical properties of octamethylene diisocyanate (ODI), a key aliphatic diisocyanate. Understanding these characteristics is fundamental for its safe handling, effective application in synthesis, and for the development of novel materials, including those with potential in the biomedical and pharmaceutical fields. This document moves beyond a simple listing of data points to provide insights into the experimental determination of these properties and the underlying chemical principles that govern its reactivity.

Core Molecular and Physical Characteristics

Octamethylene diisocyanate, also known as 1,8-diisocyanatooctane, is a linear aliphatic diisocyanate with the chemical formula C₁₀H₁₆N₂O₂.[1] Its structure, characterized by two highly reactive isocyanate (-NCO) groups at the termini of an eight-carbon chain, dictates its physical and chemical behavior.

Diagram: Chemical Structure of Octamethylene Diisocyanate

A 2D representation of the molecular structure of Octamethylene Diisocyanate.

The key physical properties of ODI are summarized in the table below. These values are critical for process design, safety assessments, and for predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| CAS Number | 10124-86-4 | [1][2] |

| Molecular Weight | 196.25 g/mol | [1] |

| Appearance | Clear, light yellow liquid | [2] |

| Boiling Point | 156 °C at 15 mmHg | [2] |

| Density | 1.007 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.455 | [2] |

Reactivity Profile: A Foundation for Synthesis and Safety

The two isocyanate groups in ODI are highly electrophilic and will readily react with nucleophiles, particularly compounds containing active hydrogen atoms.[3][4] This reactivity is the basis for its use in polymerization and other chemical syntheses. The general order of reactivity with common nucleophiles is:

Primary Amines > Secondary Amines > Alcohols ≈ Water > Thiols [3]

Understanding these reactions is paramount for controlling polymerization processes and for implementing appropriate safety and handling procedures.

Reaction with Alcohols (Urethane Formation)

The reaction of ODI with alcohols (polyols) is the cornerstone of polyurethane chemistry, forming stable urethane linkages. This reaction is typically catalyzed by organometallic compounds or tertiary amines.[5]

Diagram: Urethane Formation Workflow

Workflow for the synthesis of polyurethanes from ODI and a polyol.

Reaction with Water

ODI reacts with water to form an unstable carbamic acid, which then decomposes to yield 1,8-octanediamine and carbon dioxide gas. The newly formed diamine can then react with unreacted ODI to form polyureas. This reaction is often undesirable in polyurethane synthesis as the generation of CO₂ can lead to foaming.

Reaction with Amines (Urea Formation)

The reaction with primary and secondary amines is extremely rapid and results in the formation of urea linkages. This reaction is fundamental to the formation of polyurea polymers.

Experimental Determination of Physical Properties

Accurate determination of the physical properties of ODI is essential for its characterization and for quality control purposes. The following section outlines the principles behind the experimental procedures for measuring key physical parameters.

Boiling Point Determination (Under Reduced Pressure)

Due to its relatively high boiling point at atmospheric pressure, the boiling point of ODI is typically determined under reduced pressure to prevent thermal decomposition.

Experimental Protocol:

-

Apparatus Setup: A vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

-

Sample Preparation: A small sample of ODI is placed in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Vacuum Application: The system is carefully evacuated to the desired pressure, which is monitored using the manometer.

-

Heating: The sample is gently heated using a heating mantle.

-

Data Recording: The temperature at which the liquid and vapor are in equilibrium (i.e., when the liquid is distilling at a steady rate) is recorded as the boiling point at that specific pressure.

Density Measurement

The density of liquid ODI can be determined using a pycnometer or a digital density meter.

Experimental Protocol (Pycnometer Method):

-

Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with ODI at the same temperature.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density of ODI is calculated by dividing the mass of the ODI by the volume of the pycnometer. ASTM D4659 provides a standardized method for determining the specific gravity of isocyanates.[6]

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through a substance and is a useful property for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.[7]

Experimental Protocol:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of ODI are placed on the prism of the refractometer.[8]

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus and aligned with the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Safety, Handling, and Toxicology

Octamethylene diisocyanate, like other isocyanates, is a hazardous substance and must be handled with appropriate safety precautions.

Health Hazards

-

Inhalation: Isocyanate vapors are potent respiratory irritants and sensitizers.[9][10] Inhalation can lead to occupational asthma.[9][11]

-

Skin Contact: Direct contact can cause skin irritation and sensitization.[11]

-

Eye Contact: Vapors and liquid can cause severe eye irritation.[12]

Occupational Exposure Limits

While specific occupational exposure limits (OELs) for octamethylene diisocyanate are not as widely established as for more common diisocyanates like MDI and TDI, the general OEL for isocyanates is typically very low. For example, the UK Health and Safety Executive has set a workplace exposure limit (WEL) for isocyanates of 0.02 mg/m³ as an 8-hour time-weighted average.[13] The OSHA PEL for MDI is a ceiling limit of 0.02 ppm.[9] It is prudent to adhere to these stringent limits when handling ODI.

Safe Handling and Storage

-

Ventilation: Work with ODI should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, must be worn.[14]

-

Storage: ODI should be stored in a cool, dry, and well-ventilated area in tightly sealed containers to prevent contact with moisture.

-

Disposal: Waste ODI and contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[15] One method for managing waste MDI is to react it with a waste polyol to form a more stable polyurethane foam.[15]

Synthesis of Octamethylene Diisocyanate

Octamethylene diisocyanate is typically synthesized from its corresponding diamine, 1,8-octanediamine. The most common industrial method for producing diisocyanates is the phosgenation of the corresponding diamine.[16][17]

Diagram: Synthesis of Octamethylene Diisocyanate

Sources

- 1. 1,8-Diisocyanatooctane | C10H16N2O2 | CID 2733321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,8-DIISOCYANATOOCTANE | 10124-86-4 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. cdc.gov [cdc.gov]

- 10. epa.gov [epa.gov]

- 11. hsa.ie [hsa.ie]

- 12. fishersci.com [fishersci.com]

- 13. Isocyanates in the workplace [satra.com]

- 14. solutions.covestro.com [solutions.covestro.com]

- 15. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]

- 16. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]

The Solubility Profile of 1,8-Diisocyanatooctane in Organic Solvents: A Technical and Predictive Guide

This in-depth technical guide provides a comprehensive analysis of the solubility of 1,8-diisocyanatooctane in common organic solvents. In the absence of extensive, publicly available quantitative solubility data, this guide emphasizes a predictive and theoretical approach, grounded in fundamental chemical principles and comparative analysis with structurally similar compounds. It is designed for researchers, scientists, and professionals in drug development and polymer chemistry who require a robust understanding of this compound's behavior in solution.

Introduction to 1,8-Diisocyanatooctane and Its Physicochemical Landscape

1,8-Diisocyanatooctane (CAS No. 10124-86-4), also known as octamethylene diisocyanate, is an aliphatic diisocyanate.[1][2] Its molecular structure consists of a flexible eight-carbon alkyl chain capped at both ends by highly reactive isocyanate (-NCO) groups. This structure imparts a unique combination of nonpolar characteristics from the octyl backbone and high reactivity from the terminal isocyanate functionalities.

Key Physicochemical Properties of 1,8-Diisocyanatooctane:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [1] |

| Molecular Weight | 196.25 g/mol | [1] |

| Appearance | Colorless clear liquid | [1] |

| Density | 1.007 g/cm³ at 25 °C | [1][2] |

| Boiling Point | 156 °C at 20 hPa | [1] |

| Flash Point | 109 °C (closed cup) | [1] |

Understanding these properties is fundamental to predicting the solubility of 1,8-diisocyanatooctane. Its relatively nonpolar alkyl chain is expected to dominate its solubility behavior in many organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of 1,8-diisocyanatooctane. This principle states that substances with similar polarities are more likely to be soluble in one another. The solubility of 1,8-diisocyanatooctane is therefore a balance between its long, nonpolar alkyl backbone and the polar isocyanate groups.

The following diagram illustrates the logical flow for predicting solubility:

Caption: Predictive solubility workflow for 1,8-diisocyanatooctane.

Predicted Solubility of 1,8-Diisocyanatooctane

While specific quantitative data is scarce, a qualitative and estimated quantitative solubility profile can be constructed based on the principles outlined above and by comparing with other aliphatic diisocyanates.

Table of Predicted Solubilities in Common Organic Solvents at Ambient Temperature:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Nonpolar Aromatic | High (>100 mg/mL) | The nonpolar nature of toluene aligns well with the long alkyl chain of 1,8-diisocyanatooctane. |

| Hexane | Nonpolar Aliphatic | High (>100 mg/mL) | Similar to toluene, the nonpolar characteristics favor dissolution. |

| Dichloromethane | Polar Aprotic | High (>100 mg/mL) | Offers a balance of polarity that can interact with the isocyanate groups without being overly polar to repel the alkyl chain. |

| Tetrahydrofuran (THF) | Polar Aprotic | High (>100 mg/mL) | Its ether functionality and cyclic structure provide a good balance for solubilizing the molecule. |

| Acetone | Polar Aprotic | Moderate (10-100 mg/mL) | The polarity is higher than THF, which may slightly decrease its affinity for the nonpolar backbone. |

| Ethyl Acetate | Polar Aprotic | Moderate (10-100 mg/mL) | Similar in polarity to acetone, it is expected to be a reasonably good solvent. |

| Acetonitrile | Polar Aprotic | Low to Moderate (1-50 mg/mL) | A more polar aprotic solvent, which may have limited capacity for the nonpolar alkyl chain. |

| Methanol | Polar Protic | Insoluble (Reactive) | The isocyanate groups will react with the hydroxyl group of methanol to form urethanes. |

| Ethanol | Polar Protic | Insoluble (Reactive) | Similar to methanol, a reaction is expected, precluding simple dissolution. |

| Water | Polar Protic | Insoluble (Reactive) | Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. |

Authoritative Insight: The high reactivity of the isocyanate group with protic solvents is a critical consideration. Any attempt to dissolve 1,8-diisocyanatooctane in alcohols or water will result in a chemical transformation rather than a simple dissolution. This is a key aspect of the self-validating nature of handling this compound; observing gas evolution (CO₂) or the formation of a precipitate (polyurea in the case of water) is indicative of a reaction, not poor solubility.

Experimental Protocol for Solubility Determination

To establish a definitive quantitative solubility profile for 1,8-diisocyanatooctane, the following experimental protocol is recommended. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the solubility of 1,8-diisocyanatooctane in a given aprotic organic solvent at a specified temperature.

Materials:

-

1,8-Diisocyanatooctane (≥97% purity)

-

Selected anhydrous organic solvents (e.g., toluene, THF, acetone)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for solubility determination.

Detailed Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 1,8-diisocyanatooctane of known concentrations in the chosen solvent. Use these to generate a calibration curve with the HPLC or GC system.

-

Preparation of Test Samples: To a series of vials, add a known volume (e.g., 5.0 mL) of the selected solvent. Add an excess amount of 1,8-diisocyanatooctane to each vial to create a slurry.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours to ensure saturation.

-

Sampling: After equilibration, stop the shaking and allow the vials to remain in the bath for at least 2 hours for the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately pass the supernatant through a 0.22 µm PTFE syringe filter to remove any undissolved microparticles.

-

Analysis: Accurately dilute the filtered saturated solution with the solvent. Analyze the diluted solution using the pre-calibrated HPLC or GC method to determine the concentration of 1,8-diisocyanatooctane.

-

Calculation: Use the concentration from the analysis and the dilution factor to calculate the solubility in units such as mg/mL or g/100g of solvent.

Trustworthiness through Self-Validation: The use of a chromatographic method with a calibration curve provides a robust and validated means of quantification. Running replicates and ensuring the calibration curve has a high correlation coefficient (R² > 0.99) ensures the trustworthiness of the results.

Conclusion

While direct, published quantitative solubility data for 1,8-diisocyanatooctane is limited, a strong predictive understanding of its behavior in organic solvents can be achieved through the application of fundamental chemical principles. It is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents, and reactive in protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection and a deeper understanding of the solution behavior of 1,8-diisocyanatooctane.

References

-

University of California, Davis. (2023-08-31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

reactivity of isocyanate groups in 1,8-Diisocyanatooctane

An In-Depth Technical Guide to the Reactivity of Isocyanate Groups in 1,8-Diisocyanatooctane

Abstract

1,8-Diisocyanatooctane (CAS: 10124-86-4), an eight-carbon linear aliphatic diisocyanate, serves as a critical monomer in the synthesis of high-performance polyurethanes and other polymers.[1][2] Unlike its aromatic counterparts, its aliphatic nature imparts superior resistance to UV degradation and weathering, making it an ideal building block for durable coatings, elastomers, and adhesives.[1] The reactivity of its terminal isocyanate (-NCO) groups is the cornerstone of its utility. This guide provides a comprehensive exploration of the factors governing the reactivity of these functional groups, offering a blend of fundamental chemical principles, kinetic analysis, and practical experimental insights for researchers and professionals in polymer chemistry and drug development.

The Isocyanate Functional Group: An Electrophilic Powerhouse

The isocyanate group (-N=C=O) is a highly reactive functional group characterized by a central carbon atom double-bonded to both an oxygen and a nitrogen atom.[3] This arrangement creates a significant electrophilic character on the carbon atom, driven by the high electronegativity of the adjacent oxygen and nitrogen.[4][5] This electron deficiency makes the isocyanate group a prime target for nucleophilic attack, which is the fundamental mechanism of its diverse reactions.

Aliphatic diisocyanates, such as 1,8-diisocyanatooctane, are generally less reactive than aromatic diisocyanates like MDI and TDI.[6][7][8] The electron-donating nature of the alkyl chain slightly reduces the partial positive charge on the isocyanate carbon, moderating its reactivity compared to the electron-withdrawing effects of an aromatic ring.[4] However, this moderated reactivity is often advantageous, allowing for better control over polymerization and leading to polymers with enhanced light and thermal stability.[9]

Core Reactions of 1,8-Diisocyanatooctane

The versatility of 1,8-diisocyanatooctane stems from the ability of its isocyanate groups to react with a wide range of nucleophiles containing active hydrogen atoms.

Reaction with Alcohols: The Foundation of Polyurethanes

The most significant reaction of diisocyanates is their addition reaction with compounds containing hydroxyl (-OH) groups, such as diols and polyols, to form urethane linkages.[3] This polyaddition reaction is the basis for the entire polyurethane industry.[1][10]

Mechanism: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.[10]

-

R-N=C=O + R'-OH → R-NH-CO-OR' (Urethane)

The rate of this reaction is highly dependent on the structure of the alcohol. Primary alcohols react significantly faster with isocyanates than secondary alcohols, a difference largely attributed to reduced steric hindrance around the hydroxyl group.[1][10][11]

Reaction with Amines: Forming Urea Linkages

Isocyanates react rapidly with primary and secondary amines to form substituted ureas.[3][12] This reaction is considerably faster than the reaction with alcohols, often by orders of magnitude.[7]

-

R-N=C=O + R'-NH₂ → R-NH-CO-NH-R' (Urea)

-

R-N=C=O + R'₂-NH → R-NH-CO-NR'₂ (Urea)

Due to its high speed, this reaction typically does not require catalysis.[13] The higher basicity and nucleophilicity of amines compared to alcohols drive this enhanced reactivity. In systems containing both primary and secondary amines, the primary amine is generally more reactive.[14]

Reaction with Water: A Critical Side Reaction

The reaction with water is a crucial consideration in polyurethane chemistry. It proceeds in two stages: first, the isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas.[3][7]

-

R-N=C=O + H₂O → [R-NH-COOH] (Carbamic Acid) → R-NH₂ + CO₂

The amine produced is highly reactive and will immediately react with another isocyanate group to form a stable urea linkage.[7]

-

R-N=C=O + R-NH₂ → R-NH-CO-NH-R

This reaction is exploited in the production of polyurethane foams, where the generated CO₂ acts as a blowing agent.[3][8] However, in applications like coatings and elastomers, it is an undesirable side reaction that can cause defects such as bubbles and lead to the formation of insoluble polyurea domains.[7]